Amylotetraose; Fujioligo 450; alpha-1,4-Tetraglucose

Description

Properties

IUPAC Name |

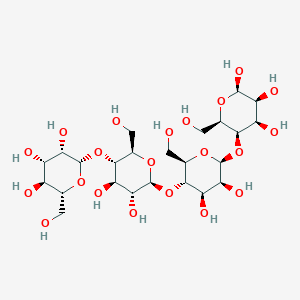

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | D-Mannan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34612-38-9 |

Source

|

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Amylotetraose (Maltotetraose): Chemical Structure & Technical Characterization

Executive Summary

Amylotetraose , scientifically standardized as Maltotetraose (DP4) , is a linear oligosaccharide comprised of four D-glucose units linked via

This guide provides a definitive technical analysis of amylotetraose, detailing its molecular architecture, physicochemical properties, enzymatic production protocols, and analytical characterization via HPAEC-PAD and NMR spectroscopy.

Molecular Architecture

Amylotetraose is distinct from random starch hydrolysates due to its precise degree of polymerization (DP=4). Its structure mimics the helical curvature of amylose, making it an ideal model for studying protein-carbohydrate interactions.

Structural Hierarchy

-

Monomer:

-D-Glucopyranose ( -

Linkage:

-(1$\to$4)-O-glycosidic bonds.[2] -

Termini:

-

Non-Reducing End: A glucose unit with a chemically stable C4 hydroxyl group.

-

Reducing End: A glucose unit capable of mutarotation between

and

-

Chemical Connectivity Diagram

The following graph illustrates the connectivity and functional distinction between the glucose residues (G1 to G4).

Figure 1: Connectivity map of Amylotetraose (Maltotetraose) showing the directional linkage from the non-reducing end (G4) to the reducing end (G1).[3][4]

Physicochemical Properties[2][4][5][6][7]

The following data characterizes high-purity (>95%) amylotetraose.

| Property | Value | Notes |

| IUPAC Name | ||

| Common Synonym | Maltotetraose | Preferred in biochemical literature.[1][5] |

| Molecular Formula | ||

| Molecular Weight | 666.58 g/mol | Monoisotopic Mass: 666.22 Da |

| Melting Point | 209–211 °C | Decomposes upon melting.[1] |

| Solubility | Water: >500 g/L | Highly hydrophilic due to 14 -OH groups. |

| Solubility (Organic) | Methanol: Slightly soluble; DMSO: Soluble | Insoluble in non-polar solvents (hexane, ether). |

| Specific Rotation | Highly dextrorotatory. |

Production & Purification Protocol

While random acid hydrolysis of starch yields a chaotic mixture of oligosaccharides, enzymatic synthesis is the gold standard for producing amylotetraose with high specificity.

Enzymatic Route: Pseudomonas stutzeri Exo-Amylase

The exo-maltotetraohydrolase (EC 3.2.1.60) from Pseudomonas stutzeri specifically cleaves the fourth

Protocol Workflow

-

Substrate Preparation: Dissolve soluble starch (1% w/v) in 50 mM Acetate buffer (pH 6.0).

-

Enzyme Incubation: Add P. stutzeri G4-amylase (5 U/mL). Incubate at 45°C for 4–6 hours.

-

Termination: Boil at 100°C for 10 minutes to denature the enzyme.

-

Clarification: Centrifuge at 10,000

g for 15 minutes to remove denatured protein. -

Purification (HPAEC-PAD):

-

Column: Dionex CarboPac PA1 or PA200 (Anion Exchange).

-

Eluent A: 100 mM NaOH.

-

Eluent B: 100 mM NaOH + 500 mM NaOAc.

-

Gradient: 0–100% B over 30 minutes.

-

Detection: Pulsed Amperometric Detection (PAD) using a gold electrode.

-

Figure 2: Enzymatic production workflow for high-purity amylotetraose.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by

Key

| Position | Reducing End ( | Reducing End ( | Internal Residues | Non-Reducing End |

| C-1 (Anomeric) | 92.9 | 96.8 | 100.4 | 100.4 |

| C-4 (Linkage) | 77.8 | 77.6 | 77.8 | 70.3 (Free -OH) |

| C-6 (CH | 61.2 | 61.4 | 61.2 | 61.2 |

Note: The C-4 signal at ~77.8 ppm confirms the glycosidic linkage. The shift to ~70.3 ppm for the non-reducing end C-4 indicates the absence of a glycosidic bond at that position.

Mass Spectrometry (ESI-MS)

In positive ion mode electrospray ionization (ESI-MS), amylotetraose typically forms sodium adducts.

- : m/z 689.2

- : m/z 705.2

-

Fragmentation: MS/MS analysis yields characteristic glycosidic cleavage ions (Y-ions and B-ions) separated by 162 Da (hexose unit).

Biological Applications & Relevance[8]

Diagnostic Substrate

Amylotetraose is the preferred substrate for coupled-enzyme

Structural Biology

It serves as a molecular ruler for mapping the active site clefts of carbohydrate-active enzymes (CAZymes). Crystal structures of amylotetraose bound to Maltose Binding Protein (MBP) or amylases reveal that the reducing end often adopts a distorted half-chair conformation to facilitate catalysis, while the internal residues maintain the relaxed

References

-

PubChem. (2025).[2][5] Maltotetraose (CID 123966) - Chemical Structure and Properties.[5] National Library of Medicine.[5] [Link]

-

Fujita, M., et al. (1989). Production of maltotetraose by a new exo-maltotetraohydrolase from Pseudomonas stutzeri.[6] Agricultural and Biological Chemistry.

-

Morita, T., et al. (1997). Crystal structure of a maltotetraose-forming exo-amylase from Pseudomonas stutzeri.[6][7] Journal of Molecular Biology. [Link]

-

Roslund, M.U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts in NMR spectra of D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research.[8] [Link]

Sources

- 1. Maltotetraose - CARBOEXPERT [carboexpert.com]

- 2. Maltose | C12H22O11 | CID 439186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Maltotetraose | C24H42O21 | CID 123966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structures of a mutant maltotetraose-forming exo-amylase cocrystallized with maltopentaose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of a maltotetraose-forming exo-amylase from Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Maltotetraose (G4): A Technical Guide to Physicochemical Properties, Analysis, and Applications

Executive Summary

Maltotetraose (G4) is a non-branching tetrasaccharide comprised of four D-glucose units linked by

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity

Maltotetraose belongs to the malto-oligosaccharide series.[1] Unlike amylopectin, it possesses no

-

IUPAC Name:

- -

Common Name: Maltotetraose (G4)[2]

-

Chemical Formula:

-

Molecular Weight: 666.58 g/mol

Physical Constants Table

The following data represents high-purity (>95%) research-grade Maltotetraose.

| Property | Value / Description | Technical Note |

| CAS Number | 34612-38-9 | Unique identifier for database retrieval. |

| Appearance | White amorphous powder | Hygroscopic; store in desiccator at -20°C. |

| Solubility | > 500 g/L (Water, 25°C) | Highly soluble due to multiple -OH groups; insoluble in EtOH/MeOH. |

| Melting Point | Decomposes > 160°C | Lacks a sharp melting point; undergoes caramelization/decomposition. |

| Specific Rotation | Strongly dextrorotatory; value increases with chain length (vs. Maltose +130°). | |

| Reducing Character | Yes | Contains one hemiacetal group at the reducing end (C1). |

Structural Insight: The Reducing End

Maltotetraose possesses a distinct polarity:

-

Non-reducing End: The terminal glucose unit with a closed C1 hydroxyl involved in the glycosidic bond.

-

Reducing End: The terminal glucose unit with a free anomeric carbon (C1). In solution, this end undergoes mutarotation, equilibrating between

and

Part 2: Enzymatic Interactions & Kinetics

Hydrolysis Mechanisms

Maltotetraose is a specific substrate for differentiating between exo-acting and endo-acting amylases.

-

-Amylase (Endo-acting): Randomly attacks internal

- -Amylase (Exo-acting): Attacks from the non-reducing end, releasing successive maltose units.[3] G4 is perfectly cleaved into two G2 units.

-

Glucoamylase: Exo-acting from the non-reducing end, releasing single Glucose (G1) units sequentially.

Pathway Visualization

The following diagram illustrates the differential cleavage patterns of amylolytic enzymes on Maltotetraose.

Caption: Differential enzymatic hydrolysis pathways of Maltotetraose (G4).

Part 3: Analytical Methodologies

High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

HPAEC-PAD is the industry standard for analyzing maltotetraose without derivatization. At high pH (pH > 12), the hydroxyl groups of G4 ionize (

Protocol: Quantitative Analysis of G4

-

System: Dionex ICS-5000+ or equivalent.

-

Column: CarboPac PA1 or PA100 (250 x 4 mm) with Guard Column.

-

Detector: Electrochemical Detector (Gold working electrode, Ag/AgCl reference).

-

Mobile Phase:

-

Eluent A: 100 mM NaOH (isocratic base).

-

Eluent B: 100 mM NaOH + 500 mM Sodium Acetate (NaOAc) (pushing agent).

-

Step-by-Step Workflow:

-

Sample Prep: Dissolve G4 standard in 18 MΩ water to 100 ppm. Filter through 0.22 µm PES membrane.

-

Equilibration: Run 100 mM NaOH for 15 mins to stabilize baseline.

-

Injection: Inject 10-25 µL of sample.

-

Gradient Profile:

-

0-5 min: 100 mM NaOH (Isocratic).

-

5-20 min: Linear ramp of NaOAc from 0 to 200 mM.

-

Note: G4 typically elutes after Maltotriose and before Maltopentaose.

-

-

Detection: Apply standard carbohydrate quad-potential waveform.

Analytical Workflow Diagram

Caption: HPAEC-PAD workflow for the separation and quantification of Maltotetraose.

Part 4: Synthesis & Purification

Enzymatic Production

Chemical synthesis of G4 is inefficient due to stereochemical complexity. The preferred method is enzymatic conversion from starch.

-

Substrate: Liquefied corn starch or pure amylose.

-

Enzyme: Pseudomonas stutzeri maltotetraose-forming amylase (G4-amylase).[2]

-

Process:

-

Incubate starch slurry (20% w/v) with G4-amylase at 60°C, pH 6.5 for 48 hours.

-

Reaction termination via boiling (10 min).

-

-

Purification:

-

Filtration to remove insoluble proteins.

-

Carbon filtration for decolorization.

-

Fractionation: Size-exclusion chromatography (Bio-Gel P-2) or preparative HPLC to remove G1-G3 and >G5 impurities.

-

Part 5: Applications in R&D

Diagnostic Reagents

Maltotetraose is a critical substrate for

-

Method: G4 is modified with a chromophore (e.g., p-nitrophenol) at the reducing end.

-

Action: Serum amylase cleaves the substrate, releasing the chromophore which is quantified spectrophotometrically at 405 nm.

Drug Development & Formulation

-

Excipient: Used as a stabilizer for lyophilized protein drugs due to its high glass transition temperature (

) relative to smaller sugars, preventing protein unfolding. -

Prebiotic Research: Investigated as a selective fermentation substrate for Bifidobacteria in the human gut, promoting microbiome shifts associated with metabolic health.

References

-

PubChem. (2025).[5] Maltotetraose - Compound Summary. National Library of Medicine. [Link]

-

Robyt, J. F. (2009). Enzymes and Their Action on Starch. In Starch: Chemistry and Technology (3rd Ed). Academic Press. [Link]

-

Wakabayashi, S., et al. (1998). Production of Maltotetraose by Pseudomonas stutzeri Amylase. Journal of Fermentation and Bioengineering. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production and biochemical characterization of a high maltotetraose (G4) producing amylase from Pseudomonas stutzeri AS22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Maltose- Structure, Properties,Production and Applications. [allen.in]

- 5. Maltose | C12H22O11 | CID 439186 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Compositional Characterization and Purity Assessment of Fujioligo 450

Executive Summary

Fujioligo 450 is a specialized maltooligosaccharide syrup produced by Nihon Shokuhin Kako Co., Ltd., distinguished by its high content of Maltotetraose (G4) , typically comprising 50% ± 3% of the total carbohydrate profile.[1][2] Unlike standard glucose syrups or isomalto-oligosaccharides (IMOs), Fujioligo 450 is engineered for specific functional properties—viscosity modification, low sweetness (~22% of sucrose), and starch retrogradation inhibition—derived from its

For researchers and drug development professionals utilizing Fujioligo 450 as a functional excipient or bioactive control, accurate characterization is critical. This guide details the analytical protocols required to validate its composition, focusing on the separation of degrees of polymerization (DP) and the quantification of the G4 fraction against G1–G3 and G5+ impurities.

Chemical Identity and Structural Logic

Understanding the analyte is the prerequisite for selecting the correct separation physics.

-

Primary Component: Maltotetraose (DP4).

-

Structure:

-D-Glucopyranosyl-(1 -

Impurities:

-

Lower DP: Glucose (G1), Maltose (G2), Maltotriose (G3).

-

Higher DP: Maltopentaose (G5), Maltohexaose (G6), and higher dextrins.

-

-

Linkage Type: Predominantly

-(1$\to$4).[3][4] This distinguishes it from IMOs (which contain

Analytical Decision Matrix

The choice of method depends on the granularity of data required:

Figure 1: Analytical workflow selection based on research needs.

Primary Method: HPAEC-PAD (High-Resolution Profiling)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for analyzing Fujioligo 450. Carbohydrates are weak acids (pK

Mechanism of Action[1][5]

-

Stationary Phase: Pellicular anion-exchange resin (e.g., Dionex CarboPac PA1 or PA200).

-

Mobile Phase: Sodium Hydroxide (NaOH) establishes high pH; Sodium Acetate (NaOAc) acts as the pushing ion (eluent) to displace carbohydrates based on charge density and size.

-

Detection: Pulsed amperometry detects oxidizable hydroxyl groups, offering femtomole sensitivity without derivatization.

Experimental Protocol: HPAEC-PAD

Objective: Resolve G1 through G10+ oligomers to quantify G4 purity.

1. System Setup:

-

Instrument: ICS-5000+ or equivalent (Thermo Scientific).

-

Column: CarboPac PA200 (3 x 250 mm) with Guard Column. Note: PA200 is preferred over PA1 for higher DP resolution.

-

Temperature: 30°C (Isothermal).

-

Flow Rate: 0.5 mL/min.

2. Mobile Phase Preparation:

-

Eluent A: 100 mM NaOH (Carbonate-free).

-

Eluent B: 100 mM NaOH + 500 mM NaOAc.

-

Precaution: Use degassed 18.2 MΩ·cm water. Keep eluents under inert gas (Helium/Nitrogen) to prevent carbonate formation, which shifts retention times.

3. Gradient Profile:

| Time (min) | % Eluent A (NaOH) | % Eluent B (NaOH/NaOAc) | Action |

| 0.0 | 100 | 0 | Equilibration |

| 2.0 | 100 | 0 | Sample Injection |

| 30.0 | 50 | 50 | Linear Gradient (Elutes G1-G10) |

| 35.0 | 0 | 100 | Column Wash |

| 40.0 | 100 | 0 | Re-equilibration |

4. Detection Waveform (Standard Carbohydrate):

-

Use the standard "Gold, Carbo, Quad" waveform settings recommended by the column manufacturer (e.g., Potentials: +0.1V, -2.0V, +0.6V, -0.1V).

5. Data Analysis:

-

Identify peaks using Maltotetraose standards (Sigma/Supelco).

-

Calculate purity using Area Normalization (assuming similar response factors for homologous series) or External Standard Calibration (for absolute quantification).

Secondary Method: HPLC-RI (Routine QC)

For routine batch release or environments lacking HPAEC, HILIC (Hydrophilic Interaction Liquid Chromatography) with Refractive Index (RI) detection is the industry standard.

Mechanism of Action

Separation is based on the partition of sugars between a water-enriched layer on the polar stationary phase (Amide) and the organic-rich mobile phase.

Experimental Protocol: HPLC-RI

1. System Setup:

-

Column: TSKgel Amide-80 (Tosoh) or XBridge BEH Amide (Waters).

-

Why Amide? Amino columns degrade over time (Schiff base formation); Amide columns are chemically stable and provide excellent resolution for oligomers up to DP10.

-

-

Detector: Refractive Index (RI) Detector (Temperature controlled at 35°C).

2. Mobile Phase:

-

Solvent A: Acetonitrile (ACN).

-

Solvent B: Water (0.1% NH

OH optional to improve peak shape). -

Isocratic Mode: 65% ACN / 35% Water.

-

Note: Higher water content elutes larger oligomers faster but compresses the separation. 65-70% ACN is optimal for G3/G4 separation.

-

3. Sample Prep:

-

Dilute Fujioligo 450 to ~1.0 mg/mL in 50% ACN/Water.

-

Filter through 0.22 µm PTFE or Nylon filter.

Purity Specifications & Interpretation

When analyzing Fujioligo 450, the resulting chromatogram should reflect the manufacturer's typical profile.

| Component | Degree of Polymerization (DP) | Typical Range (%) | Retention Order (HPAEC) |

| Glucose | G1 | < 5% | 1st |

| Maltose | G2 | 10 - 20% | 2nd |

| Maltotriose | G3 | 10 - 20% | 3rd |

| Maltotetraose | G4 | 50 ± 3% | 4th (Main Peak) |

| Maltopentaose+ | G5+ | Balance | 5th+ |

Table 1: Typical compositional profile of Fujioligo 450.

Calculation of Purity

Note: For HPAEC-PAD, response factors decrease slightly as DP increases. For absolute accuracy, generate a response curve using a pure Maltotetraose standard.Visualizing the Workflow

The following diagram illustrates the complete characterization pipeline, from raw syrup to validated data.

Figure 2: Step-by-step analytical workflow for Fujioligo 450 validation.

References

-

Nihon Shokuhin Kako Co., Ltd. (n.d.). Fujioligo Product Lineup. Retrieved from [Link] (Verified via search context).

-

Nihon Shokuhin Kako Co., Ltd. (n.d.). Fujioligo #450 Technical Data. Retrieved from [Link]

Sources

- 1. ãã¸ãªãªã´ã·ãªã¼ãºï½ç³å製åï½é£åç¨ç´ æï½è£½åæ å ±ï½æ¥æ¬é£ååå·¥æ ªå¼ä¼ç¤¾ [nisshoku.co.jp]

- 2. nisshoku-sp.net [nisshoku-sp.net]

- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isomaltooligosaccharide - Wikipedia [en.wikipedia.org]

Amylotetraose (G4): Mechanistic Function, Transport Kinetics, and Diagnostic Utility

Executive Summary

Amylotetraose (G4), a linear tetra-saccharide of

This guide moves beyond basic structural definitions to explore the causal mechanisms of G4 interaction with the E. coli Mal regulon, its pivotal role in the "Gold Standard" IFCC assays for pancreatic amylase, and its emerging utility in prebiotic formulations.

Molecular Architecture & Thermodynamics

Amylotetraose (

Structural Properties[1]

-

Linkage: Three

-(1$\rightarrow$4) glycosidic bonds.[1] -

Conformation: In aqueous solution, G4 adopts a flexible random coil but can transiently form a left-handed helix (V-amylose type) in the presence of complexing agents (e.g., iodine, though less effectively than G6+).

-

Reducing End: Possesses one reducing end (hemiacetal) and one non-reducing end. This polarity is critical for enzymatic recognition.

Thermodynamic Stability

Hydrolysis of the

Table 1: Comparative Properties of Maltooligosaccharides

| Oligomer | DP | MW ( g/mol ) | Solubility ( | MalE Binding Affinity ( |

| Maltose (G2) | 2 | 342.30 | High | |

| Maltotriose (G3) | 3 | 504.44 | High | |

| Amylotetraose (G4) | 4 | 666.58 | High | |

| Maltoheptaose (G7) | 7 | 1152.96 | Moderate |

*Note:

Physiological Role: The Bacterial Transport Mechanism

The most well-characterized biological function of G4 is its uptake by the Maltose/Maltodextrin System (Mal Regulon) in Gram-negative bacteria like E. coli. This is not passive diffusion; it is an ATP-driven active transport process dependent on the periplasmic binding protein, MalE.

The MalE Selection Mechanism

The MalE protein acts as a "molecular Venus flytrap." It exists in an open conformation in the periplasm. Upon binding G4, it undergoes a rigid-body bending motion (

Mechanistic Insight: Why does E. coli transport G4? While G3 is the most potent inducer of the mal regulon (via the MalT activator), G4 is a high-value energy source. The transporter complex (MalFGK2) hydrolyzes ATP to translocate G4 against a concentration gradient.

-

Step 1: G4 diffuses through the outer membrane via LamB (Maltoporin). LamB has a "greasy slide" of aromatic residues (Trp/Tyr) that facilitates the diffusion of helical oligosaccharides.

-

Step 2: MalE binds G4 with high affinity (

). -

Step 3: The MalE-G4 complex docks onto the MalFG membrane permease.

-

Step 4: MalK (ATPase) hydrolyzes ATP, triggering a conformational change that forces G4 into the cytoplasm.

Visualization of the Transport Pathway

Figure 1: The ATP-dependent transport of amylotetraose (G4) across the Gram-negative cell envelope.

Diagnostic Applications: The Enzymatic "Stop" Signal

In clinical chemistry, G4 plays a hidden but vital role in the diagnosis of acute pancreatitis. Modern assays utilize "blocked" oligosaccharides to ensure specificity.

The Kinetic Bottleneck

Human

-

Substrate: Most modern kits use 4,6-ethylidene-G7-p-nitrophenol (Et-G7-PNP) . The ethylidene group blocks the non-reducing end, preventing degradation by exo-acting glucosidases (which are added to the reagent).

-

The Amylase Action:

-Amylase cleaves Et-G7-PNP.[4] The primary cleavage point typically results in Et-G4 and G3-PNP . -

The Detection: The auxiliary enzyme (

-glucosidase) rapidly degrades the G3-PNP fragment to release PNP (yellow color). -

Why G4 Matters: The Et-G4 fragment is relatively resistant to further rapid hydrolysis by the auxiliary enzymes. It accumulates as a stable byproduct. If the substrate were shorter (e.g., unblocked G4), the background hydrolysis by glucosidases would be too high. G4 represents the "safe length" for substrate design.

Protocol: Coupled Enzyme Assay Logic

Figure 2: The cascade reaction in modern amylase assays. G4 (as Et-G4) acts as the stable leaving group.

Experimental Protocols

Protocol A: Purification of Amylotetraose

For research requiring high-purity G4 (e.g., crystallization of transporter complexes), commercial mixtures must be refined.

Method: Size-Exclusion Chromatography (SEC) Reagents:

-

Bio-Gel P-2 (Bio-Rad) or Sephadex G-15.

-

Degassed Milli-Q water.

Workflow:

-

Column Prep: Pack a 2.5 x 100 cm column with Bio-Gel P-2. Equilibrate with water at

(elevated temperature improves resolution of oligosaccharides). -

Loading: Inject 2 mL of 10% (w/v) Maltooligosaccharide syrup (rich in G3-G5).

-

Elution: Elute with water at 0.5 mL/min.

-

Detection: Use a Refractive Index (RI) detector. G4 will elute between G5 and G3.

-

Validation: Collect peak fractions and verify via HPLC (Amide-80 column, Acetonitrile:Water 65:35,

).

Protocol B: Self-Validating Kinetic Assay

To confirm G4 identity or purity using enzymatic specificity.

-

Prepare Sample: 1 mg/mL putative G4 in 50 mM Phosphate Buffer (pH 6.9).

-

Reaction A (Glucoamylase): Add Aspergillus niger glucoamylase. Incubate at

.[5]-

Expected Result: Complete conversion to Glucose (G1).

-

-

Reaction B (Beta-Amylase): Add Barley

-amylase.-

Expected Result: Complete conversion to Maltose (G2). (Since

,

-

-

Reaction C (Alpha-Amylase): Add Porcine Pancreatic

-amylase.-

Expected Result: Slow hydrolysis to G2 and G3.

-

-

Analysis: Spot on TLC plate (Silica Gel 60) or run HPLC.

-

Pass Criteria: Reaction B must yield only Maltose. If Glucose is present in Reaction B, the sample contains odd-numbered oligomers (G3, G5).

-

Emerging Research: Prebiotic Potential[7]

Recent studies indicate that while G4 is digestible in the small intestine (by mucosal maltase-glucoamylase), "Resistant Maltooligosaccharides" (containing non-digestible linkages) are being developed. However, native G4 has specific utility in synbiotic applications.

-

Bifidogenic Effect: G4 is a preferred substrate for Bifidobacterium breve strains possessing specific uptake systems (similar to the E. coli Mal system).

-

Mechanism: It promotes the production of acetate and lactate short-chain fatty acids (SCFAs) more rapidly than longer starches, providing an "immediate release" prebiotic effect in the proximal colon.

References

-

Boos, W., & Shuman, H. (1998). Maltose/maltodextrin system of Escherichia coli: transport, metabolism, and regulation.[3] Microbiology and Molecular Biology Reviews, 62(1), 204-229. Link

-

Quiocho, F. A., et al. (1997).[2] Structure of the periplasmic maltodextrin-binding protein with bound maltotetraose. Structure, 5(8), 997-1015. (Provides the structural basis for the

values cited). -

Megazyme. (2023).

-Amylase Assay Procedure (Ceralpha Method) - Technical Booklet. (Source for the Et-G7-PNP cleavage mechanism). Link -

Ferenci, T., et al. (1986).[2] Affinity of the maltose binding protein for maltodextrins.[3][6] Journal of Bacteriology, 167(3), 1079-1081. (Source of comparative

data for G2, G3, G4). Link - IFCC. (2006). IFCC Primary Reference Procedures for the Measurement of Catalytic Activity Concentrations of Enzymes at 37°C.

Sources

- 1. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An integrated transport mechanism of the maltose ABC importer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. precisionbiomed.in [precisionbiomed.in]

- 6. Different Anomeric Sugar Bound States of Maltose Binding Protein Resolved by a Cytolysin A Nanopore Tweezer - PMC [pmc.ncbi.nlm.nih.gov]

The Tetraglucose Nexus: A Technical Guide to Alpha-1,4-Tetraglucose in Metabolic Signaling and Drug Development

This guide provides a technical deep-dive into the role of alpha-1,4-tetraglucose (maltotetraose, G4) in carbohydrate metabolism, contrasting its specific signaling function in bacteria with its role as a transitional metabolite and therapeutic target in mammals.

Executive Summary

Alpha-1,4-tetraglucose (Maltotetraose, G4) is often overlooked in favor of glucose or glycogen, yet it occupies a critical "checkpoint" position in carbohydrate metabolism. In bacterial systems (E. coli, Pseudomonas), G4 is a specific product of debranching enzymes (GlgX) and serves as a precursor to the maltotriose signal that activates the Mal regulon. In mammalian physiology, G4 is a distinct limit dextrin intermediate in starch digestion, acting as a potent ligand for mucosal hydrolysis and a key substrate for SGLT1-mediated incretin secretion (GLP-1). This guide details the enzymatic mechanisms governing G4 turnover, its structural role in transition-state mimicry for diabetes therapeutics (e.g., acarbose), and validated protocols for its quantification via HPAEC-PAD.

Physicochemical Identity & Structural Properties

Maltotetraose consists of four D-glucose units linked by

| Property | Specification | Relevance to Metabolism |

| Molecular Formula | Non-reducing end mimics glycogen surface; reducing end is reactive. | |

| MW | 666.58 g/mol | Small enough for transport (maltoporin), large enough for specific enzyme cleft recognition. |

| Solubility | High (>50% w/v) | Highly soluble intermediate, prevents retrogradation in starch gels. |

| Enzyme Affinity | High for GlgX, MGAM | Specific length (approx. 20 Å) fits the catalytic groove of debranching enzymes. |

Bacterial Metabolism: The GlgX-MalQ Axis

In bacteria, G4 is not merely a degradation product but a regulated intermediate linking glycogen catabolism to the maltose uptake system.

The GlgX Specificity Mechanism

Unlike the mammalian debranching enzyme (which transfers a trisaccharide), the bacterial debranching enzyme GlgX (EC 3.2.1.196) is a specific limit dextrin

-

Mechanism: Glycogen phosphorylase (GlgP) degrades glycogen outer chains until it reaches 4 glucose units from a branch point (

-limit dextrin).[2][3] -

Specificity: GlgX specifically recognizes this 4-unit branch. It cleaves the

(1$\to$6) bond, releasing maltotetraose directly. -

Fate of G4: The released G4 is not the final inducer. It is processed by MalQ (4-

-glucanotransferase), which disproportionates G4 (transferring glucosyl units) to generate maltotriose (G3) . -

Signaling: Maltotriose (G3) binds to MalT , the transcriptional activator of the mal regulon, triggering expression of maltose transport and degradation genes.[4] Thus, G4 is the metabolic precursor to the genetic signal.

Pathway Visualization

Caption: The bacterial glycogen-to-signal pathway. GlgX specifically releases G4, which MalQ converts to the MalT-inducer G3.

Mammalian Metabolism: Digestion & Drug Targeting

In mammals, G4 is a transient product of

Intestinal Hydrolysis (MGAM)

Pancreatic

-

Maltase-Glucoamylase (MGAM): This brush-border enzyme has two active sites. The N-terminal subunit has a high affinity for longer oligomers like maltotetraose .

-

Hydrolysis: MGAM hydrolyzes G4

G3 + Glucose -

Kinetics: G4 is hydrolyzed significantly faster than starch, creating a rapid "glucose spike" potential if not modulated.

The SGLT1-GLP-1 Axis

Recent data suggests that G4 and G3 are not just passive substrates but are sensed by SGLT1 (Sodium-Glucose Cotransporter 1) on enteroendocrine L-cells.

-

Mechanism: SGLT1 transport of glucose/oligomers triggers membrane depolarization.

-

Effect: This stimulates the secretion of GLP-1 (Glucagon-Like Peptide 1), an incretin that enhances insulin secretion and suppresses appetite.

-

Therapeutic Relevance: Inhibiting the breakdown of G4 (via AGIs) or its uptake can modulate this axis, pushing nutrient sensing distally to enhance sustained GLP-1 release (the "ileal brake").

Acarbose: The G4 Transition-State Mimic

The drug Acarbose is a pseudo-tetrasaccharide.

-

Structure: It contains a valienamine moiety linked to a 4,6-dideoxy-4-amino-D-glucose and a maltose unit.

-

Mimicry: It structurally mimics the transition state of maltotetraose bound to the active site of

-amylase and MGAM. -

Inhibition: By binding with higher affinity (

in nanomolar range) than the natural G4 substrate, it blocks the catalytic groove, delaying starch digestion.

Experimental Protocols

Enzymatic Production of High-Purity G4

For research, pure G4 is required. The standard method uses Pseudomonas stutzeri maltotetraose-forming amylase (MFA).

Protocol:

-

Substrate: Prepare 10% (w/v) soluble starch in 50 mM Glycine-NaOH buffer (pH 8.5).

-

Enzyme: Add P. stutzeri MFA (exo-acting amylase).

-

Incubation: Incubate at 45°C for 4-6 hours.

-

Termination: Boil for 10 mins to denature enzyme.

-

Purification: The crude lysate contains ~50% G4. Purify via Bio-Gel P-2 size exclusion chromatography or preparative HPLC.

Quantification via HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for G4 analysis due to its lack of chromophores.

System Setup:

-

Column: Dionex CarboPac PA1 or PA200 (250 x 4 mm).

-

Eluent A: 100 mM NaOH (isocratic base).

-

Eluent B: 100 mM NaOH + 600 mM Sodium Acetate (gradient pusher).

Gradient Method:

| Time (min) | % Eluent A | % Eluent B | Event |

|---|---|---|---|

| 0.0 | 100 | 0 | Equilibration |

| 5.0 | 100 | 0 | Sample Injection |

| 5.1 | 90 | 10 | Start Gradient |

| 30.0 | 0 | 100 | End Gradient |

| 35.0 | 100 | 0 | Re-equilibration |

Waveform (Standard Quadruple Potential):

-

Detection: +0.1 V (0–0.40 s)

-

Oxidation: +2.0 V (0.41–0.42 s)

-

Reduction: -0.6 V (0.43 s)

-

Integration: 0.20–0.40 s

HPAEC-PAD Workflow Diagram

Caption: Workflow for specific quantification of maltotetraose using HPAEC-PAD.

References

-

Production and Biochemical Characterization of a High Maltotetraose (G4) Producing Amylase from Pseudomonas stutzeri AS22. BioMed Research International. [Link]

-

Role of Maltose Enzymes in Glycogen Synthesis by Escherichia coli. Journal of Bacteriology. [Link]

-

Structural rationale for the short branched substrate specificity of the glycogen debranching enzyme GlgX. Proteins. [Link]

-

Acarbose, a Pseudooligosaccharide, Is Transported but Not Metabolized by the Maltose-Maltodextrin System of Escherichia coli. Journal of Bacteriology. [Link]

-

Mechanisms Controlling Glucose-Induced GLP-1 Secretion in Human Small Intestine. Diabetes. [Link]

Sources

- 1. EC 3.2.1.196 [iubmb.qmul.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Structural rationale for the short branched substrate specificity of the glycogen debranching enzyme GlgX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Amylotetraose: Historical Discovery, Enzymatic Synthesis, and Technical Applications

The following technical guide details the discovery, enzymology, and production of amylotetraose (G4). It is structured to provide historical context, mechanistic insight, and actionable experimental protocols for researchers in carbohydrate chemistry and enzymology.

Abstract

Amylotetraose (G4) is a linear tetrasaccharide comprising four D-glucose units linked by

Historical Background and Discovery[2][3]

Early Detection in Starch Hydrolysates (1950s)

Before the 1970s, amylotetraose was not "discovered" as a discrete entity but rather identified as a fraction within the complex mixture of maltooligosaccharides produced by acid or random

-

The Challenge: Traditional

-amylases (e.g., from Bacillus subtilis or porcine pancreas) act as endo-enzymes, cleaving internal -

The Chromatographic Breakthrough: The first reliable methods to separate G4 from its homologs utilized charcoal-Celite columns, pioneered by Whistler and Durso (1950) . They demonstrated that oligosaccharides adsorb to activated carbon and can be sequentially eluted with increasing concentrations of ethanol. G4 typically elutes at approximately 15-20% ethanol concentration.

The Enzymatic Revolution: Robyt & Ackerman (1971)

The paradigm shifted with the discovery of an enzyme that specifically produced G4 as its primary product.

-

The Discovery: In 1971, John F. Robyt and R.J. Ackerman isolated an extracellular amylase from Pseudomonas stutzeri (strain NRRL B-3389).[1]

-

Significance: Unlike standard

-amylases, this enzyme (EC 3.2.1.60, glucan 1,4-maltotetraohydrolase) hydrolyzed starch to produce maltotetraose with >90% specificity . This transformed G4 from a difficult-to-purify by-product into a commercially viable reagent.

Mechanistic Enzymology

The Exo-Mechanism of G4-Amylase

The P. stutzeri G4-amylase is unique among amylases. While it belongs to the glycoside hydrolase family 13 (GH13), its mode of action is highly specific.

-

Exo-Attack: The enzyme attacks the non-reducing end of the starch molecule.

-

Processivity: It cleaves the fourth

-1,4 glycosidic bond from the non-reducing end, releasing one G4 unit at a time. -

Substrate Binding: The active site contains four subsites that specifically accommodate four glucose units. The catalytic residues are positioned to hydrolyze the bond between the 4th and 5th glucose unit.

Visualization of Enzymatic Action

The following diagram illustrates the specific cleavage pattern of G4-amylase compared to a random endo-acting

Figure 1: Contrast between random hydrolysis by endo-amylases and specific exo-attack by P. stutzeri G4-amylase.

Production and Purification Protocols

This section details a self-validating workflow for producing high-purity amylotetraose.

Reagents and Equipment

-

Substrate: Soluble Starch (ACS Grade) or Waxy Maize Starch (high amylopectin content improves yield).

-

Enzyme Source: Pseudomonas stutzeri culture supernatant or commercial G4-forming amylase.

-

Purification: Activated Charcoal (20-40 mesh), Celite 545, Ethanol (95% and absolute).

-

Analysis: HPLC with Refractive Index (RI) detector, Carbohydrate column (e.g., Bio-Rad Aminex HPX-42A).

Protocol: Enzymatic Synthesis

-

Substrate Preparation: Dissolve soluble starch (10% w/v) in 50 mM Acetate buffer (pH 6.0) containing 5 mM CaCl

(calcium is essential for thermostability). Gelatinize by heating to 90°C for 30 minutes. -

Hydrolysis: Cool to 45°C. Add G4-amylase (50 Units/g starch). Incubate with mild agitation for 24-48 hours.

-

Checkpoint: Monitor hydrolysis via TLC or HPLC. The reaction is complete when the G4 peak stabilizes and high-molecular-weight starch is depleted.

-

-

Enzyme Inactivation: Heat the mixture to 100°C for 10 minutes to denature the amylase. Centrifuge at 10,000 x g for 20 minutes to remove denatured protein and insoluble retrograded starch.

Protocol: Purification via Charcoal-Celite Chromatography

While HPLC is used for analysis, charcoal chromatography remains the most cost-effective method for preparative scale purification.

-

Column Packing: Mix Activated Charcoal and Celite 545 in a 1:1 ratio (w/w). Slurry in water and pack into a glass column (e.g., 5 cm x 50 cm). Wash with 3 column volumes (CV) of water.

-

Loading: Load the clarified hydrolysate (up to 10% of column capacity) onto the column.

-

Gradient Elution:

-

Step 1 (Removal of G1-G3): Elute with 10% Ethanol. Glucose (G1), Maltose (G2), and Maltotriose (G3) will elute first. Discard or collect these fractions.

-

Step 2 (Elution of G4): Increase ethanol concentration to 15-20% . Collect fractions.

-

Step 3 (Regeneration): Wash with 50% ethanol to remove larger dextrins.

-

-

Concentration: Pool G4-containing fractions (verified by TLC/HPLC). Concentrate via rotary evaporation at 40°C. Lyophilize to obtain a white powder.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Enzyme Source | Pseudomonas stutzeri | Strain NRRL B-3389 or AS22 |

| Optimum pH | 6.0 - 8.0 | Ca |

| Optimum Temp | 45°C - 50°C | Thermolabile above 60°C |

| Product Specificity | 75% - 98% G4 | Dependent on starch source |

| Elution Solvent | 15% - 20% Ethanol | On Charcoal-Celite column |

| Molecular Weight | 666.58 g/mol | Formula: C |

Diagnostic Applications

Amylotetraose is a critical substrate in clinical diagnostics for measuring serum

Coupled Enzyme Assay Principle

In this assay, G4 serves as the specific substrate. Serum

Figure 2: Coupled enzymatic assay pathway using Amylotetraose for serum amylase determination.

References

-

Robyt, J. F., & Ackerman, R. J. (1971). Isolation, purification, and characterization of a maltotetraose-producing amylase from Pseudomonas stutzeri.[1][2] Archives of Biochemistry and Biophysics, 145(1), 105–114.[1][2] Link

-

Whistler, R. L., & Durso, D. F. (1950). Chromatographic Separation of Sugars on Charcoal.[3] Journal of the American Chemical Society, 72(2), 677–679. Link

- Fogarty, W. M., & Kelly, C. T. (1979). Starch-degrading enzymes of microbial origin. Progress in Industrial Microbiology, 15, 87-150.

- Doudoroff, M., et al. (1949). Metabolism of substituted neolactose and maltose by Pseudomonas. Journal of Biological Chemistry, 179, 921.

-

Schmidt, J., & John, M. (1979). Starch metabolism in Pseudomonas stutzeri. I. Studies on maltotetraose-forming amylase. Biochimica et Biophysica Acta (BBA), 566(1), 88-99. Link

Sources

- 1. Production and Biochemical Characterization of a High Maltotetraose (G4) Producing Amylase from Pseudomonas stutzeri AS22 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, purification, and characterization of a maltotetraose-producing amylase from Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maltooligosaccharides: Properties, Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of enzymatic hydrolysis of alpha-1,4-tetraglucose

Technical Deep Dive: Enzymatic Hydrolysis of Maltotetraose ( -1,4-Tetraglucose)

Executive Summary

Maltotetraose (G4) serves as a critical model substrate in the kinetic characterization of amylolytic enzymes. Unlike long-chain starches, G4 is a chemically defined oligomer that allows for precise mapping of enzyme subsite affinities. This guide details the molecular mechanisms governing G4 hydrolysis by

Molecular Architecture & Subsite Specificity

The Substrate: Maltotetraose (G4)

Maltotetraose consists of four D-glucose units linked by

Hiromi’s Subsite Theory

The hydrolysis efficiency of G4 is governed by the Subsite Theory , originally proposed by Hiromi et al. The active site of amylases is a cleft divided into subsites (labeled

-

The Catalytic Site: Located between subsites

and -

Binding Energy: The sum of affinities at occupied subsites determines the probability of the substrate binding in a productive mode.

-

G4 Specificity: For G4 to be hydrolyzed, it must span the

junction.-

Binding Mode 1: Occupies

-

Binding Mode 2: Occupies

-

Mechanistic Pathways

The hydrolysis of G4 proceeds via two distinct stereochemical pathways depending on the enzyme class.

-Amylase: The Retaining Mechanism (Double Displacement)

retaining glycosidases-

Catalytic Triad: Consists of a Nucleophile (Asp), an Acid/Base (Glu), and a Transition State Stabilizer (Asp).

-

Step 1 (Glycosylation): The nucleophilic Asp attacks the anomeric carbon (C1) of the glucose at subsite

. Simultaneously, the acid/base Glu donates a proton to the glycosidic oxygen. This forms a covalent glycosyl-enzyme intermediate .[1][2] -

Step 2 (Deglycosylation): The deprotonated Glu now acts as a base, activating a water molecule.[1] This water attacks the covalent intermediate, releasing the product and restoring the enzyme.

-Amylase: The Inverting Mechanism (Single Displacement)

inverting glycosidases-

Mechanism: Direct displacement of the leaving group by water. There is no covalent intermediate .

-

Stereochemistry: The water molecule attacks from the opposite side of the leaving group, inverting the configuration from

to

Visualization: Retaining Catalytic Cycle

The following diagram illustrates the double-displacement mechanism typical of

Figure 1: The catalytic cycle of

Kinetic Profiling

When designing assays for G4 hydrolysis, researchers must account for the specific kinetic signatures of the enzyme variant.

Kinetic Parameters Comparison

The table below summarizes typical kinetic behaviors. Note that G4 is often a poorer substrate than G5 or G7 for

| Parameter | Glucoamylase (Exo) | ||

| Mechanism | Retaining (Double Displacement) | Inverting (Single Displacement) | Inverting |

| Primary Product | Maltose (G2) + Maltose (G2) | Glucose (G1) | |

| High (mM range) - Weak binding | Low ( | Moderate | |

| Lower for G4 than G7 | High (Rapid exo-cleavage) | Moderate | |

| Cleavage Pattern | Random (Internal bonds) | Strictly Non-reducing end | Non-reducing end |

Product Distribution Logic

- -Amylase: If the enzyme cleaves G4 centrally, the product is purely G2. If it cleaves at the terminal bond (less likely due to subsite geometry), products are G1 + G3.

- -Amylase: Strictly produces G2. Hydrolysis of G4 yields two moles of maltose.

Experimental Protocols: HPAEC-PAD Analysis

Standard reducing sugar assays (DNS, BCA) are insufficient for mechanistic studies because they cannot distinguish between G1, G2, and G3 products. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the mandatory standard for this analysis.

Protocol: Kinetic Assay of G4 Hydrolysis

Reagents:

-

Substrate: High-purity Maltotetraose (>98%).

-

Eluent A: 100 mM NaOH.

-

Eluent B: 100 mM NaOH + 500 mM NaOAc.

-

Stop Solution: 0.1 M NaOH (raises pH > 13 to denature enzyme instantly).

Workflow:

-

Equilibration: Thermostat enzyme and G4 solution separately at 37°C.

-

Initiation: Mix enzyme and substrate (Final [G4] = 0.5 – 5.0 mM).

-

Sampling: At defined intervals (0, 2, 5, 10, 30 min), withdraw aliquots.

-

Quenching: Immediately add aliquot to Stop Solution (1:1 ratio). Crucial: Heat inactivation is too slow for fast kinetics; pH quenching is preferred.

-

Analysis: Inject onto CarboPac PA1 column.

Analytical Workflow Visualization

Figure 2: The HPAEC-PAD workflow ensures resolution of all oligomers (G1-G4), which is impossible with standard colorimetric assays.

Industrial & Pharmaceutical Applications[3]

Understanding G4 hydrolysis is not purely academic; it drives high-value applications:

-

Diabetes Therapeutics:

-Glucosidase inhibitors (e.g., Acarbose) are designed to mimic the transition state of oligosaccharide hydrolysis. G4 is used as a model to screen for inhibitors that prevent post-prandial glucose spikes. -

Bioethanol Production: Efficiency in breaking down limit dextrins (branched oligomers) often bottlenecks fermentation. Enzymes optimized for G4/G5 turnover can accelerate saccharification.

-

Diagnostic Assays: Coupled enzyme assays often use G4 derivatives (e.g., p-nitrophenyl-maltotetraoside) to diagnose pancreatitis by measuring serum amylase activity.

References

-

Mechanism of Alpha-Amylase: Kandra, L., Gyemant, G., Pilbat, A., & Liptak, A. (2002). Investigation of the active site of alpha-amylase from Aspergillus oryzae using modified maltooligosaccharide substrates.

-

Subsite Theory & Binding Energy: Hiromi, K., Nitta, Y., Numata, C., & Ono, S. (1973).[3] Subsite affinities of glucoamylase: Examination of the validity of the subsite theory.

-

HPAEC-PAD Methodology: Corradini, C., et al. (2012). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Carbohydrates. [4]

-

Beta-Amylase Structure & Mechanism: Mikami, B., et al. (1994). Crystal structure of soybean beta-amylase reacted with beta-maltose: active site components and their roles in catalysis.

-

Retaining vs. Inverting Glycosidases: McCarter, J. D., & Withers, S. G. (1994).[5] Mechanisms of enzymatic glycoside hydrolysis.

Sources

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. The determination of subsite binding energies of porcine pancreatic alpha-amylase by comparing hydrolytic activity towards substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Amylotetraose (G4): The Functional Enzymatic Motif of Amylose

Content Type: Technical Whitepaper & Protocol Guide Audience: Researchers, Enzymologists, and Drug Development Professionals

Executive Summary

While

This guide delineates the structural significance of G4, provides a validated protocol for its isolation as a high-purity reagent, and explores its utility in diagnostic and therapeutic applications.

Part 1: Structural Biochemistry & Enzymatic Logic

The "Functional Unit" Hypothesis

Amylose is a linear polymer of

-

Helical Pitch: In aqueous solution, amylose forms a left-handed helix (V-amylose). A single turn of this helix typically accommodates 6 glucose residues, but stable "block" recognition often occurs at the tetramer (G4) level due to steric constraints in enzyme active sites.

-

Enzymatic Recognition: The exo-maltotetraohydrolase (EC 3.2.1.[2]60) from Pseudomonas stutzeri does not cleave random internal bonds. It specifically recognizes the non-reducing end of the amylose chain and cleaves off exactly four glucose units (G4). This suggests that G4 is a fundamental "recognition motif" encoded into the enzyme-substrate interface.

Mechanism of P. stutzeri Exo-Maltotetraohydrolase

Unlike endo-amylases (e.g.,

-

Active Site Architecture: The enzyme possesses a deep cleft formed by the C-terminal side of

-sheets in angcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Processivity: The enzyme clamps onto the non-reducing end, hydrolyzes the fourth

-1,4 linkage, releases G4, and immediately re-positions for the next cleavage.

Visualization: Enzymatic Hydrolysis Pathways

The following diagram contrasts the random hydrolysis of Endo-amylase with the precise, stepwise degradation of Exo-G4-amylase.

Figure 1: Mechanistic divergence between random Endo-amylase activity and the specific Exo-acting G4-amylase pathway.

Part 2: Validated Production Protocol

Experimental Design Strategy

To isolate G4 as a fundamental unit, we cannot rely on acid hydrolysis (random). We must use P. stutzeri G4-amylase. The challenge lies in separating G4 from the minor byproducts (G1-G3) and high molecular weight limit dextrins.

Reagents Required:

-

Substrate: Soluble Potato Starch (1% w/v).

-

Enzyme: Pseudomonas stutzeri Maltotetraohydrolase (purified or recombinant).

-

Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 1 mM CaCl

(Ca -

Purification Matrix: Bio-Gel P-2 (Bio-Rad) or Activated Carbon (Charcoal).

Step-by-Step Workflow

Phase 1: Enzymatic Digestion

-

Gelatinization: Suspend 10g of potato starch in 1L of buffer. Heat to 100°C for 15 minutes to fully gelatinize. Cool to 45°C.

-

Hydrolysis: Add 50 units of G4-amylase per gram of starch. Incubate at 45°C for 24–48 hours.

-

Critical Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC. The reaction is complete when the G4 peak plateaus.

-

-

Termination: Boil the solution for 10 minutes to denature the enzyme. Centrifuge at 10,000 x g for 20 minutes to remove insoluble retrograded starch.

Phase 2: Purification (Carbon Column Chromatography)

While Size Exclusion Chromatography (SEC) is precise, carbon column chromatography is more scalable for isolating oligosaccharides.

-

Column Prep: Pack a column with activated charcoal/Celite (1:1 ratio). Wash with distilled water.

-

Loading: Load the supernatant onto the column. Glucose (G1) and Maltose (G2) bind weakly; G4 binds strongly.

-

Gradient Elution:

-

Wash: 5% Ethanol (removes G1, G2).

-

Elution: 15–20% Ethanol gradient. G4 typically elutes between 15% and 20% ethanol concentrations.

-

-

Concentration: Rotary evaporate the G4 fraction and lyophilize to obtain a white powder.

Phase 3: Analytical Validation

Verify the "fundamental unit" integrity using HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection).

| Parameter | Specification | Method |

| Purity | > 98% | HPAEC-PAD / HPLC-RI |

| Identity | m/z 666.6 [M+H]+ | MALDI-TOF MS |

| Solubility | > 50 mg/mL | Water (25°C) |

| Endotoxin | < 0.1 EU/mg | LAL Assay (for pharma use) |

Visualization: Production Workflow

Figure 2: Workflow for the isolation of high-purity Amylotetraose (G4).

Part 3: Applications in Drug Development & Diagnostics

Diagnostic Substrate (Amylase Assays)

In clinical diagnostics, measuring serum amylase is vital for pancreatitis diagnosis.

-

The Problem: Traditional substrates (starch) yield variable kinetics.

-

The G4 Solution: A modified G4 derivative (e.g., p-nitrophenyl-maltotetraoside) serves as a defined substrate. The cleavage rate is directly proportional to

-amylase activity, providing a stoichiometric readout that undefined starch cannot offer.

Pharmaceutical Excipients & Carriers

Amylotetraose acts as a specific precursor for Icodextrin , a glucose polymer used in peritoneal dialysis solutions.

-

Mechanism: Unlike glucose, which is rapidly absorbed across the peritoneum (leading to loss of osmotic gradient), G4 and larger oligomers are absorbed slowly via lymphatics. This sustains the osmotic gradient for longer dialysis sessions (ultrafiltration).

-

Drug Delivery: Research indicates G4 can form specific inclusion complexes with hydrophobic drug molecules, improving solubility and bioavailability similar to cyclodextrins, but with a linear release profile.

Structural Biology Standard

G4 is used as a molecular ruler in crystallography and binding studies for:

-

Maltose-Binding Protein (MBP): Calibrating affinity columns.

-

Glycogen Phosphorylase: G4 acts as the minimum primer length required for efficient elongation by phosphorylase, further validating it as the "functional unit" of synthesis.

References

-

Robyt, J. F., & Ackerman, R. J. (1971). Isolation, purification, and characterization of a maltotetraose-producing amylase from Pseudomonas stutzeri.[3][4] Archives of Biochemistry and Biophysics. Link

-

Fujita, M., et al. (1989). Purification and properties of a maltotetraose-forming amylase from Pseudomonas stutzeri. Agricultural and Biological Chemistry. Link

-

Morishita, Y., et al. (1997). Crystal structure of a maltotetraose-forming exo-amylase from Pseudomonas stutzeri. Journal of Molecular Biology. Link

-

Megazyme. (n.d.). Amylase/Amylopectin Assay & Reagents. Megazyme Product Guide. Link

-

Vertex Pharmaceuticals/Dialysis Research. (Contextual). Icodextrin metabolism and the role of maltodextrins in peritoneal dialysis. Nephrology Dialysis Transplantation. Link

Sources

- 1. byjus.com [byjus.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Production and biochemical characterization of a high maltotetraose (G4) producing amylase from Pseudomonas stutzeri AS22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production and Biochemical Characterization of a High Maltotetraose (G4) Producing Amylase from Pseudomonas stutzeri AS22 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Prebiotic Potential & Mechanistic Profiling of Fujioligo 450

Executive Summary

Fujioligo 450 represents a high-purity Galactooligosaccharide (GOS) matrix produced via enzymatic transgalactosylation of lactose. Unlike simple carbohydrates, its specific

This technical guide analyzes the physicochemical properties, prebiotic mechanism of action, and validation protocols for Fujioligo 450. It is designed for formulation scientists and researchers seeking to leverage GOS for microbiome modulation, Short-Chain Fatty Acid (SCFA) upregulation, and therapeutic adjunct applications.

Physicochemical Profile & Structural Identity[1]

Chemical Composition

Fujioligo 450 is characterized by a chain of galactose units linked to a terminal glucose molecule.[1] The critical differentiator for its prebiotic activity is the Degree of Polymerization (DP) and the specific linkage orientation.

-

Primary Structure:

-D-Galp-(1 -

Linkage Types: Predominantly

and -

Digestive Resistance: The

-configuration renders the molecule inaccessible to human salivary and pancreatic amylases/glucosidases, which are specific to

Stability in Formulation

For drug development, stability is paramount. Fujioligo 450 exhibits:

-

Acid Stability: Stable at pH > 3.0, suitable for gastric transit without degradation.

-

Thermal Stability: Resists Maillard reaction browning better than sucrose or glucose at standard processing temperatures (

C). -

Solubility: High water solubility, facilitating incorporation into liquid pharmaceutical vehicles or hydrogels.

Mechanistic Action: The Prebiotic-Host Signaling Axis

The therapeutic utility of Fujioligo 450 is not intrinsic to the molecule itself but is derived from its metabolic byproducts. The mechanism follows a linear causality: Resistance

Selective Fermentation

Upon reaching the proximal colon, Fujioligo 450 acts as a specific substrate for Bifidobacterium spp. (e.g., B. adolescentis, B. longum) and Lactobacillus spp. These bacteria possess the specific

SCFA Signaling Pathways

The fermentation yields Acetate, Propionate, and Butyrate. These Short-Chain Fatty Acids (SCFAs) function as ligands for G-protein coupled receptors (GPCRs) on colonocytes and immune cells.

-

GPR43 (FFAR2): Activated by Acetate/Propionate; regulates neutrophil chemotaxis and GLP-1 secretion.

-

GPR109A: Activated by Butyrate; suppresses NF-

B signaling (anti-inflammatory). -

HDAC Inhibition: Butyrate inhibits Histone Deacetylases, promoting FOXP3 expression (T-reg differentiation).

Pathway Visualization

The following diagram illustrates the conversion of Fujioligo 450 into bioactive signals.

Figure 1: Mechanistic pathway of Fujioligo 450 from ingestion to host signaling transduction.

Experimental Validation Protocols

To validate the prebiotic effect of Fujioligo 450 in a drug development context, reliance on generic literature is insufficient. The following Self-Validating Protocol utilizes an in vitro anaerobic batch culture system to quantify prebiotic activity (Prebiotic Index).

Protocol: In Vitro Anaerobic Fecal Batch Culture

Objective: Quantify the "Bifidogenic Effect" and SCFA production rate of Fujioligo 450 compared to a negative control.

Reagents & Materials:

-

Fujioligo 450 (Test Substrate)

-

Inulin (Positive Control)

-

Basal Nutrient Medium (Peptone water, yeast extract, NaHCO3, L-cysteine HCl, Vitamin K1, Hemin)

-

Fresh Fecal Inoculum (Human donor, antibiotic-free for >3 months)

-

Anaerobic Chamber (

ratio 80:10:10)

Workflow Steps:

-

Slurry Preparation (Time: T-1h):

-

Collect fresh fecal sample in an anaerobic jar.[3]

-

Homogenize feces with pre-reduced Phosphate Buffered Saline (PBS) to create a 10% (w/v) slurry.

-

Filter through 0.3mm stomacher bags to remove large particulate matter.

-

-

Inoculation (Time: T0):

-

Prepare sterile vessels containing 135mL Basal Medium.

-

Add 1% (w/v) Fujioligo 450 to Test Vessels.

-

Add 1% (w/v) Inulin to Control Vessels.

-

Inoculate each vessel with 15mL of 10% Fecal Slurry.

-

Seal and incubate at 37°C with continuous stirring.

-

-

Sampling & Analysis (Time: 0h, 5h, 10h, 24h, 48h):

-

Bacterial Enumeration: Extract 1mL aliquot. Perform Fluorescence in situ Hybridization (FISH) targeting Bif164 probe (Bifidobacteria).

-

Metabolite Profiling: Extract 1mL aliquot. Centrifuge at 13,000xg for 10 min. Filter supernatant (0.22µm).[4] Analyze via HPLC (Aminex HPX-87H column) for Lactate and SCFA quantification.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for validating prebiotic activity.

Comparative Data Analysis

When evaluating Fujioligo 450 against other common prebiotics, use the following comparative metrics. GOS typically demonstrates a faster fermentation rate than Inulin but higher specificity than FOS.

| Parameter | Fujioligo 450 (GOS) | Inulin (Long-chain) | FOS (Short-chain) | Clinical Relevance |

| DP Range | 2 – 8 | 10 – 60 | 2 – 10 | Affects fermentation site (Proximal vs. Distal). |

| Fermentation Site | Proximal Colon | Distal Colon | Proximal Colon | GOS acts quickly; effective for proximal pathologies. |

| Bifidogenic Index | High (Specific) | Moderate | High | GOS is the "gold standard" for Bifidobacteria growth. |

| Gas Production | Moderate | High | Moderate | Rapid fermentation can cause bloating; dosage titration required. |

| Stability | High (Acid/Heat) | Low (Acid sensitive) | Low (Acid sensitive) | GOS is superior for low-pH liquid formulations. |

References

-

Nihon Shokuhin Kako Co., Ltd. (n.d.). Fujioligo (Galactooligosaccharides) Product Information. Retrieved from [Link]

-

Gibson, G. R., et al. (2017). Expert consensus document: The International Scientific Association for Probiotics and Prebiotics (ISAPP) consensus statement on the definition and scope of prebiotics. Nature Reviews Gastroenterology & Hepatology. Retrieved from [Link]

-

Davani-Davari, D., et al. (2019). Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications. Foods. Retrieved from [Link]

-

Macfarlane, G. T., et al. (2008). Prebiotic evaluation of a novel galactooligosaccharide mixture produced by the enzymatic activity of Bifidobacterium bifidum NCIMB 41171, in healthy humans. American Journal of Clinical Nutrition. Retrieved from [Link]

-

Sarbini, S. R., et al. (2011). In vitro fermentation of commercial galacto-oligosaccharides by human gut bacteria. Anaerobe. Retrieved from [Link]

Sources

- 1. Galactooligosaccharide - Wikipedia [en.wikipedia.org]

- 2. Structural Identity of Galactooligosaccharide Molecules Selectively Utilized by Single Cultures of Probiotic Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro fermentation of B-GOS: impact on faecal bacterial populations and metabolic activity in autistic and non-autistic children - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Natural Occurrence and Biocatalytic Production of Alpha-1,4-Tetraglucose (Maltotetraose)

Executive Summary

Alpha-1,4-tetraglucose, scientifically known as Maltotetraose (G4) , is a non-reducing linear tetrasaccharide comprising four D-glucose units linked by

This guide analyzes the natural occurrence of G4, delineates the enzymatic mechanisms for its production, and provides validated protocols for its isolation and quantification in pharmaceutical research.

Molecular Identity & Physicochemical Properties[1][6]

Maltotetraose is distinct from cellotetraose (

Table 1: Physicochemical Profile of Maltotetraose

| Property | Specification |

| IUPAC Name | |

| Formula | |

| Molecular Weight | 666.58 g/mol |

| Solubility | Highly soluble in water (>500 mg/mL); insoluble in ethanol/methanol. |

| Stability | Stable at neutral pH; susceptible to acid hydrolysis at pH < 3.0. |

| Natural Role | Transient starch hydrolysis intermediate; bacterial metabolite (E. coli, P. stutzeri). |

Natural Occurrence & Biosynthetic Pathways

While G4 appears transiently in human plasma (elevated in Pompe disease) and plant starch hydrolysis, its only significant "natural occurrence" as a stable accumulation arises from specific bacterial enzymatic activity.

The Pseudomonas stutzeri System

The primary biological source of G4 is the bacterium Pseudomonas stutzeri (specifically strain MO-19). Unlike generic

-

Mechanism: The enzyme acts via an exo-mechanism , cleaving the fourth

-1,4 bond from the non-reducing end of starch or glycogen molecules. -

Specificity: It exhibits high product specificity, yielding up to 98% maltotetraose from soluble starch, making it the industrial and research standard for G4 production.

Biosynthetic Pathway Diagram

The following diagram illustrates the specific cleavage pattern of G4-amylase compared to generic hydrolysis.

Caption: Specificity of P. stutzeri exo-amylase yielding high-purity Maltotetraose compared to generic amylases.

Analytical Detection & Quantification

Accurate identification of G4 requires separating it from homologous oligomers (G3, G5). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD ) is the gold standard due to the weak acidity of carbohydrates at high pH (pKa ~12).

Table 2: Analytical Method Comparison

| Feature | HPAEC-PAD (Recommended) | HPLC-RI (Traditional) |

| Column | Dionex CarboPac PA100 or PA200 | Amino-bonded silica or Rezex RSO |

| Mobile Phase | NaOH gradient + Sodium Acetate | Acetonitrile:Water (Isocratic) |

| Detection Limit | Picomole range (High Sensitivity) | Millimole range (Low Sensitivity) |

| Resolution | Resolves G1 through G60+ | Poor resolution >G5 |

| Derivatization | None required | None required |

Validated HPAEC-PAD Conditions

-

System: Dionex ICS-6000 or equivalent.

-

Column: CarboPac PA100 (4 x 250 mm).

-

Eluent A: 150 mM NaOH.

-

Eluent B: 150 mM NaOH + 500 mM Sodium Acetate.

-

Gradient: 0–20 min (0–40% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: Pulsed Amperometry (Gold electrode).[5]

Experimental Protocol: Biocatalytic Production

This protocol describes the isolation of G4 using the P. stutzeri enzyme system, suitable for generating high-purity substrate for drug development assays.

Phase 1: Enzymatic Hydrolysis

-

Substrate Prep: Dissolve Soluble Starch (Potato/Corn) at 20% (w/v) in 50 mM Acetate Buffer (pH 6.0). Heat to 90°C to fully gelatinize, then cool to 45°C.

-

Enzyme Addition: Add Exo-maltotetraohydrolase (purified from P. stutzeri supernatant) at 50 Units per gram of starch.

-

Note on Causality: The temperature is maintained at 45°C to maximize enzyme activity while preventing thermal denaturation (optimum is usually ~45-50°C).

-

-

Incubation: Incubate for 24–48 hours with gentle agitation (100 rpm).

-

Termination: Boil the mixture for 10 minutes at 100°C to denature the enzyme and stop the reaction.

Phase 2: Purification (The Critical Step)

Crude hydrolysate contains G4 (~70-90%) but also trace G1, G2, and G3.

-

Filtration: Pass supernatant through a 0.45 µm membrane to remove protein precipitates.

-

Charcoal Chromatography:

-

Load filtrate onto an activated charcoal-Celite column (1:1 ratio).

-

Wash: Elute with water to remove Glucose (G1) and Maltose (G2).

-

Elution: Elute G4 using a step gradient of Ethanol (15–20% v/v). G4 typically elutes at ~15% ethanol concentration.

-

-

Lyophilization: Freeze-dry the G4 fraction to obtain a white, hygroscopic powder.

Workflow Visualization

Caption: Step-by-step isolation workflow for high-purity Maltotetraose from starch.

Pharmaceutical & Diagnostic Applications[8]

Coupled Enzyme Assays (Amylase Detection)

Maltotetraose is the preferred substrate for clinical

-

Reaction:

-Amylase cleaves G4 -

Coupling: Maltose is hydrolyzed by

-glucosidase to Glucose, which is quantified via Hexokinase/G6PDH (NADH production at 340 nm). -

Advantage: Unlike starch (variable kinetics), G4 offers precise 1:1 enzymatic kinetics.

Biomarker for Glycogen Storage Diseases

Elevated urinary and plasma tetraglucose (G4) is a specific biomarker for Pompe Disease (Glycogen Storage Disease Type II). In healthy individuals, renal maltase degrades circulating oligosaccharides; in Pompe patients, lysosomal

References

-

PubChem. (2025).[2] Maltotetraose (CID 123966).[2] National Library of Medicine.[2] [Link]

-

Fujita, M., et al. (1989). Purification and characterization of two forms of maltotetraose-forming amylase from Pseudomonas stutzeri. Agricultural and Biological Chemistry.[2][3][4][6][7][8][9][10] [Link]

-

Whitlow, K. J., et al. (1979). Maltotetraose as a substrate for enzyme-coupled assay of amylase activity in serum and urine. Clinical Chemistry. [Link]

-

Antec Scientific. (2023).[10] Introduction to HPAEC-PAD – Eluent Preparation and Methodology. [Link]

Sources

- 1. Purification and characterization of two forms of maltotetraose-forming amylase from Pseudomonas stutzeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maltotetraose | C24H42O21 | CID 123966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Starch metabolism in Pseudomonas stutzeri. I. Studies on maltotetraose-forming amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Acid stable α-amylase from Pseudomonas balearica VITPS19—Production, purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. antecscientific.com [antecscientific.com]

Methodological & Application

Standard protocol for amylotetraose enzymatic assay

Application Note: Kinetic Quantification of -Amylase Activity Using Amylotetraose (G4)

Introduction & Scope

In drug discovery—particularly for metabolic disorders like Type 2 Diabetes and obesity—

This protocol details the Standard Kinetic Assay for Amylotetraose (G4) . Unlike long-chain starches, G4 is a defined oligosaccharide (four glucose units) that allows for precise mapping of the enzyme's active site subsites. This method utilizes a coupled enzyme system (Glucose Oxidase/Peroxidase) to provide real-time, continuous spectrophotometric monitoring of hydrolytic activity.

Target Audience: Enzymologists, Medicinal Chemists, and Assay Development Scientists.

Principle of Assay

The quantification of

The Reaction Cascade

-

Primary Hydrolysis:

-Amylase cleaves Amylotetraose (G4) primarily into two Maltose (G2) units. -

Secondary Hydrolysis: Exogenous

-Glucosidase (added in excess) hydrolyzes Maltose into Glucose (G1). -

Detection: Glucose Oxidase (GOD) oxidizes Glucose to Gluconolactone and Hydrogen Peroxide (

). -

Signal Generation: Peroxidase (POD) catalyzes the reaction of

with a chromogen (4-Aminoantipyrine + Phenol) to form a Quinoneimine dye, measurable at 505 nm .

Mechanistic Flowchart

Figure 1: The Coupled Enzymatic Cascade.[1] The rate-limiting step must be the

Materials & Reagents

Critical Buffer Components

-

Chloride Ions: Mammalian

-amylases are allosterically activated by chloride. Common buffers (PBS) may have insufficient -

Calcium:

-Amylase is a metalloenzyme requiring

Reagent List

| Reagent | Specification | Role |

| Buffer A | 50 mM Sodium Phosphate (pH 6.9), 50 mM NaCl | Physiological reaction environment.[2][3][4] |

| Substrate | Amylotetraose (High Purity >95%) | Specific substrate. |

| Enzyme Mix | Coupling system. Commercial "Glucose Reagent" kits can be adapted. | |

| Chromogen | 4-Aminoantipyrine (4-AAP) + Phenol | Colorimetric indicator. |

| Stop Solution | 1 M Tris-HCl (pH 9.0) or Heat (95°C) | Optional for endpoint assays; not used in kinetic mode. |

Experimental Protocol

A. Preparation of Working Solutions

-

Enzyme Coupling Mix (ECM): Dissolve GOD (>10 kU/L), POD (>1 kU/L), and

-Glucosidase (>20 kU/L) in Buffer A.-

Note: The activity of

-Glucosidase must be at least 50x higher than the expected Amylase activity to ensure it is not rate-limiting.

-

-

Substrate Solution: Prepare 5 mM Amylotetraose in Buffer A. Keep on ice.

-

Amylase Sample: Dilute target amylase in Buffer A to approx. 0.1 - 1.0 U/mL.

B. Microplate Assay Workflow (Continuous Mode)

This workflow is designed for a 96-well plate reader with temperature control (

-

Blanking:

-

Reagent Blank: 150 µL ECM + 50 µL Buffer A.

-

Substrate Blank: 150 µL ECM + 50 µL Substrate (checks for free glucose contamination in G4).

-

-

Sample Loading:

-

Pipette 10 µL of Amylase Sample into experimental wells.

-

-

Reaction Initiation:

-

Add 140 µL of Enzyme Coupling Mix (ECM) to all wells.

-

Incubate for 5 minutes at

(Burn-off phase: removes any endogenous glucose in the sample). -